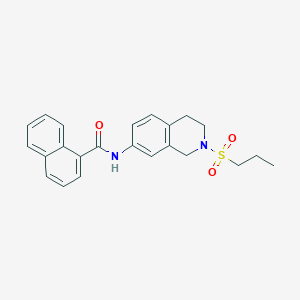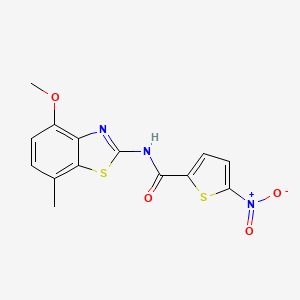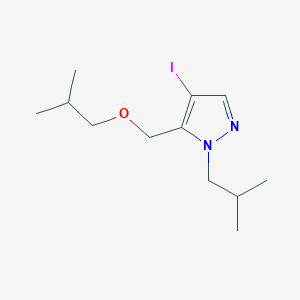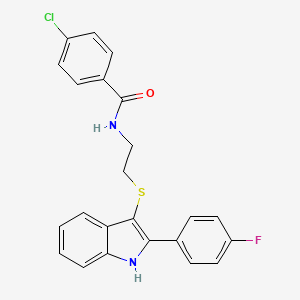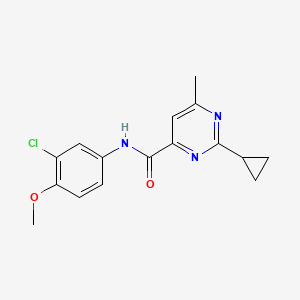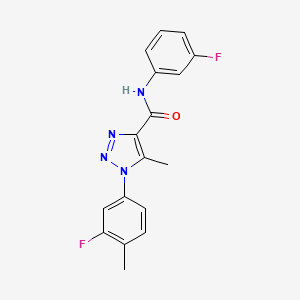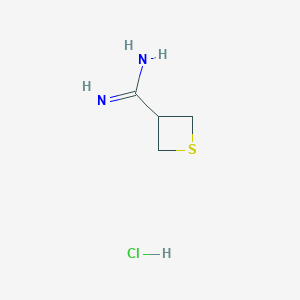
5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a part of a new class of FXa inhibitors known as oxazolidinone derivatives . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is a potent and selective inhibitor of FXa . It does not affect related serine proteases such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C at concentrations up to 20 íM .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
Methyl Sulfone Metabolites in Humans
Research has identified the presence of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues, highlighting concerns about environmental contamination and human exposure to these persistent organic pollutants (Linderholm et al., 2007). This study emphasizes the need for monitoring and understanding the long-term impacts of such compounds on human health.
Indoor and Outdoor Air Contamination
Studies on perfluorinated alkyl sulfonamides (PFASs) have shown their widespread occurrence in both indoor and outdoor environments, indicating significant exposure risks to humans (Shoeib et al., 2005). These findings suggest the importance of evaluating the presence and effects of similar sulfonamide compounds in various settings.
Pharmacological Effects and Biological Interactions
Antimalarial Activity
Diaphenylsulfone (DDS) has been investigated for its effectiveness against chloroquine-resistant Plasmodium falciparum, demonstrating potential as a prophylactic or suppressive drug for malaria (Degowin et al., 1966). This highlights the therapeutic applications of sulfonamide derivatives in treating resistant infectious diseases.
Hypersensitivity Reactions
Research into sulfonamide hypersensitivity reactions has identified the slow acetylator phenotype as a risk factor, indicating a genetic predisposition affecting drug metabolism and adverse reactions (Rieder et al., 1991). Understanding these mechanisms is crucial for safer drug design and personalized medicine approaches.
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is Factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin into thrombin, which then acts to convert fibrinogen into fibrin, forming a blood clot .
Mode of Action
This compound interacts with Factor Xa through the neutral ligand chlorothiophene . This interaction occurs in the S1 subsite of Factor Xa, inhibiting the enzyme’s activity and preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the formation of fibrin and ultimately, the formation of blood clots .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for this compound . .
Result of Action
The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound disrupts the coagulation cascade, reducing the formation of fibrin and ultimately, the formation of blood clots . This makes it a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-19-14(20)8-6-12(17-19)10-2-4-11(5-3-10)18-24(21,22)15-9-7-13(16)23-15/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRBZCMBQKULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
